molecular formula C25H40O5 B1240249 15-Acetyltrimoprostil CAS No. 81397-66-2

15-Acetyltrimoprostil

Cat. No.: B1240249
CAS No.: 81397-66-2
M. Wt: 420.6 g/mol
InChI Key: QJTQYLVQNAWNEB-RGVWXMIZSA-N
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Description

15-Acetyltrimoprostil is a synthetic prostaglandin analog characterized by an acetyl group at the 15-position of its core structure. Prostaglandin analogs are widely utilized in therapeutic applications, including the management of glaucoma and gastrointestinal disorders, due to their ability to modulate receptor-mediated pathways such as intraocular pressure reduction or cytoprotective effects on gastric mucosa .

Properties

CAS No.

81397-66-2

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-3-acetyloxy-4,4-dimethyloct-1-enyl]-3-methyl-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C25H40O5/c1-6-7-16-25(4,5)23(30-19(3)26)15-14-20-18(2)17-22(27)21(20)12-10-8-9-11-13-24(28)29/h8,10,14-15,18,20-21,23H,6-7,9,11-13,16-17H2,1-5H3,(H,28,29)/b10-8-,15-14+/t18-,20+,21-,23-/m1/s1

InChI Key

QJTQYLVQNAWNEB-RGVWXMIZSA-N

SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)C)OC(=O)C

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)C)OC(=O)C

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)C)OC(=O)C

Synonyms

15-acetyloxy-11,16,16-trimethyl-9-oxoprosta-5,13-dien-1-oic acid
15-acetyltrimoprostil
Ro 22-6923
Ro-22-6923

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Prostaglandin Analogs

Compound Molecular Formula Molecular Weight Key Structural Features Biological Implications
15-Acetyltrimoprostil Not Provided* Not Provided* Acetyl group at 15-position Potential stability enhancement
Travoprost C₂₆H₃₅F₃O₆ 500.54 Trifluoromethylphenoxy group at 16-position High ocular bioavailability
15-epi Diastereomer C₂₆H₃₅F₃O₆ 500.54 15S stereochemistry (vs. 15R in Travoprost) Reduced receptor affinity
15-Ketobimatoprost C₂₅H₃₅NO₄ 413.55 Ketone group at 15-position Metabolite of Bimatoprost
  • 15-Acetyltrimoprostil vs. Travoprost: The acetyl group in 15-Acetyltrimoprostil replaces Travoprost’s trifluoromethylphenoxy moiety, likely altering lipophilicity and tissue penetration. Travoprost’s fluorine-rich structure enhances ocular retention, a critical factor in glaucoma therapy .
  • 15-epi Diastereomer : The inversion of stereochemistry at the 15-position (15S vs. 15R) significantly reduces biological activity, as seen in chromatographic response factors (relative response factor: 1.0 for Travoprost vs. 0.5 for the 15-epi form) .

Pharmacokinetic and Pharmacodynamic Insights

While direct pharmacokinetic data for 15-Acetyltrimoprostil is unavailable, comparisons can be extrapolated from structural analogs:

  • Receptor Affinity: Functional groups at the 15-position critically determine prostaglandin receptor (e.g., FP receptor) binding. The acetyl group may offer a balance between stability and affinity, whereas bulky substituents (e.g., trifluoromethylphenoxy) enhance specificity but limit metabolic flexibility .

Research Findings and Clinical Implications

  • Stability and Efficacy : The acetyl modification in 15-Acetyltrimoprostil may mitigate rapid enzymatic degradation, a common issue with natural prostaglandins. This aligns with trends observed in 15-Ketobimatoprost, where ketone groups stabilize the molecule as a metabolite .
  • Stereochemical Sensitivity : The 15-epi diastereomer’s reduced activity underscores the importance of stereochemistry in drug design, emphasizing the need for precise synthesis to avoid inactive impurities .

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